4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one
Description
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
4-chloro-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H,9,10,11,12) |
InChI Key |
DTZFMEZJARIRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
- Starting from 4-amino-5-bromopyrimidine, the compound undergoes intramolecular cyclization to form the bicyclic system.
- Alternatively, 4-chloropyrimidine derivatives bearing functional groups such as aldehyde, ester, or cyano at the 5-position are used as precursors.
- Nucleophilic substitution at the 4-position with amines or other nucleophiles is common to introduce desired substituents.
Reaction Conditions and Yields
- Reactions are typically carried out under reflux in polar solvents.
- Yields reported in literature for these transformations are generally high, with over 60% yield in the majority of cases (87% for 4-amino-5-bromopyrimidine routes and about 57% for 4-chloropyrimidine routes).
Preparation via Chlorination of Hydroxyl Precursors
A widely used method to obtain 4-chloro derivatives involves the chlorination of the corresponding 4-hydroxy pyrido[2,3-d]pyrimidin-5(8H)-one using phosphorus oxychloride (POCl3).
General Procedure
- The 4-hydroxy precursor is dissolved in POCl3.
- The mixture is heated at 80–100 °C for 2–4 hours to effect chlorination.
- Excess POCl3 is removed by distillation.
- The reaction mixture is cooled to 0–10 °C, quenched with ice water, and neutralized to pH 9–10 with sodium hydroxide.
- The solid product is filtered, washed, and dried.
- Recrystallization from toluene or other solvents yields pure 4-chloropyrido[2,3-d]pyrimidin-5(8H)-one.
Yields and Purity
- Yields for this chlorination step range from 50% to 85%, with purity levels exceeding 98% after recrystallization.
- The method is reproducible and scalable, making it suitable for preparative purposes.
Synthesis of Hydroxyl Precursors
The 4-hydroxy pyrido[2,3-d]pyrimidin-5(8H)-one intermediates are typically synthesized via condensation reactions involving ethyl cyanoacetate and thiocarbamide derivatives, followed by cyclization.
Stepwise Synthesis
- Ethyl cyanoacetate and thiocarbamide are reacted in ethanol with sodium ethylate as a base at 0–5 °C, then refluxed at 80–100 °C for 8–10 hours.
- The resulting 2-sulfhydryl-4-amino-6-hydroxypyrimidine is isolated by filtration and washing.
- This intermediate is then treated with ammoniacal liquor and active nickel catalyst at 80–100 °C for 4–6 hours to form the 4-amino-6-hydroxy pyrimidine.
- The final cyclization and oxidation steps yield the 4-hydroxy pyrido[2,3-d]pyrimidin-5(8H)-one.
Reaction Parameters and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethyl cyanoacetate + thiocarbamide | Ethanol, NaOEt, 0–5 °C to reflux | 80–83 | Stirring 1–3 hours, reflux 8–10 h |
| Cyclization with ammoniacal liquor | 80–100 °C, 4–6 h, Ni catalyst | Not specified | Hot filtration to remove catalyst |
| Chlorination with POCl3 | 80–100 °C, 2–4 h | 50–85 | Recrystallization improves purity |
Cross-Coupling and Functionalization Methods
Recent advances include palladium-catalyzed Suzuki and copper-catalyzed coupling reactions to introduce various substituents at the 4-position of the pyrido[2,3-d]pyrimidin-5(8H)-one core.
Suzuki Coupling
Copper-Catalyzed Coupling
- Copper(I) iodide with 2-picolinic acid as ligand in DMSO at 80 °C enables coupling with phenols or thiophenols.
- Cesium carbonate is used as base in some protocols.
- These methods expand the chemical diversity at the 4-position, useful for medicinal chemistry applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Preformed pyrimidine cyclization | 4-amino-5-bromopyrimidine | Reflux, polar solvents | >60 | High yield, common in patents |
| Chlorination of 4-hydroxy precursor | 4-hydroxy pyrido[2,3-d]pyrimidinone | POCl3, 80–100 °C, NaOH neutralization | 50–85 | High purity after recrystallization |
| Synthesis of 4-hydroxy precursor | Ethyl cyanoacetate + thiocarbamide | NaOEt, ethanol, reflux | 80–83 | Multi-step, key intermediate |
| Suzuki cross-coupling | 4-chloro derivative | Pd catalyst, NaOH, dioxane, 90–110 °C | Good | Enables aryl substitution |
| Copper-catalyzed coupling | 4-chloro derivative | CuI, 2-picolinic acid, DMSO, 80 °C | Good | Phenol/thiophenol substitution |
Research Findings and Practical Considerations
- The chlorination step using POCl3 is critical for introducing the 4-chloro substituent with high selectivity and purity.
- The choice of base and solvent in the initial condensation affects the yield and purity of the hydroxyl precursor.
- Cross-coupling reactions provide versatility for functionalization but require careful control of reaction conditions to avoid side reactions.
- Spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and HPLC are routinely used to confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different pyridopyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one include cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde . Reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Major Products
The major products formed from the reactions of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one include various substituted pyridopyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and proteins, making it a valuable tool in biochemical research.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds that have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity and Functionalization
- 4-Chloro Derivative: The chlorine atom at C4 enables facile substitution with amines, yielding 4-amino derivatives critical for antibacterial agents targeting NAD+-dependent DNA ligases . This reactivity is less feasible in unsubstituted analogs (e.g., pyrido[2,3-d]pyrimidin-7(8H)-one), where C4 modifications are restricted .
- 4-Amino Derivatives: These derivatives exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets like DNA ligases. For example, 4-amino-pyrido[2,3-d]pyrimidin-5(8H)-ones show potent activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) .
- 4-Methoxy and Aryl Derivatives : Electron-donating groups like methoxy or aryl substituents (e.g., 3,4,5-trimethoxyphenyl) enhance antitumor activity by modulating cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
